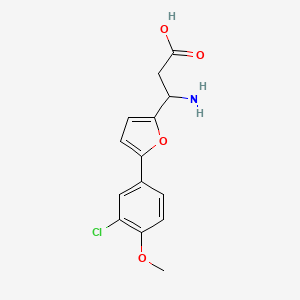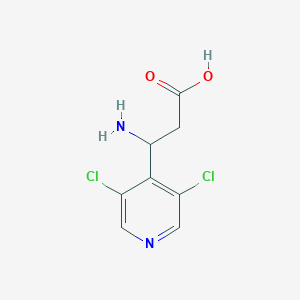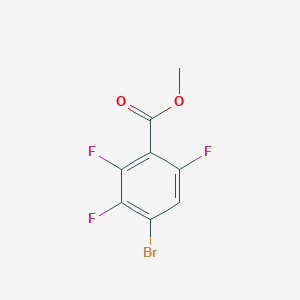
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aniline group attached to a propanol backbone, with an allyl ether substituent. Its molecular formula is C12H17NO2, and it has a molecular weight of approximately 207.27 g/mol .
Vorbereitungsmethoden
The synthesis of 1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL can be achieved through several routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, resulting in high yields of optically pure amino keto ethers . The reaction conditions include stirring the mixture at room temperature for 24 hours, followed by extraction and purification using column chromatography .
Analyse Chemischer Reaktionen
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, while the allyl ether group can undergo nucleophilic substitution.
Mannich Reaction: This compound can be involved in Mannich reactions, forming aminoalkylated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL involves its interaction with molecular targets and pathways. For instance, it can act as a β2-adrenergic receptor antagonist, inhibiting downstream signaling pathways activated by epinephrine. This inhibition affects processes such as adenylyl cyclase activation and intracellular cAMP levels .
Vergleich Mit ähnlichen Verbindungen
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL can be compared with similar compounds such as:
1-(Benzyloxy)propan-2-one: Used in similar Mannich reactions.
3-[(Pent-2-yn-1-yl)oxy]aniline: Another compound used in enantioselective aminomethylation reactions.
2-(1-Methylethenyl)aniline: Known for its use in various organic synthesis reactions.
Eigenschaften
CAS-Nummer |
78752-13-3 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-anilino-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-8-15-10-12(14)9-13-11-6-4-3-5-7-11/h2-7,12-14H,1,8-10H2 |
InChI-Schlüssel |
CJXSOYVNHRRWGH-UHFFFAOYSA-N |
SMILES |
C=CCOCC(CNC1=CC=CC=C1)O |
Kanonische SMILES |
C=CCOCC(CNC1=CC=CC=C1)O |
| 78752-13-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


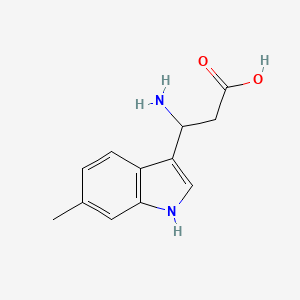
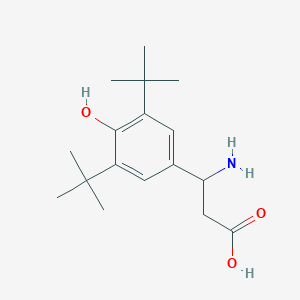


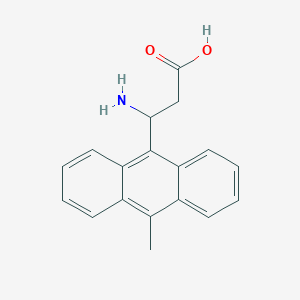
![3-Amino-3-[3-(4-tert-butylphenoxy)phenyl]propanoic acid](/img/structure/B1660481.png)



![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B1660488.png)
